molecular formula C11H13NO2 B13641112 4-Methyl-1-(pyridin-4-yl)pentane-1,3-dione

4-Methyl-1-(pyridin-4-yl)pentane-1,3-dione

Cat. No.: B13641112
M. Wt: 191.23 g/mol
InChI Key: TWUJJAJMDTZXHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1-(pyridin-4-yl)pentane-1,3-dione is an organic compound with the molecular formula C11H13NO2. This compound is characterized by a pyridine ring attached to a pentane-1,3-dione backbone, with a methyl group at the fourth position of the pentane chain. It is a versatile compound used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(pyridin-4-yl)pentane-1,3-dione typically involves the reaction of pyridine derivatives with pentane-1,3-dione under controlled conditions. One common method involves the use of isonicotinic acid hydrazide in ethanol with a catalytic amount of aqueous hydrochloric acid under microwave irradiation . This method ensures high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency, cost-effectiveness, and scalability. The use of continuous flow reactors and automated systems can enhance the production rate and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(pyridin-4-yl)pentane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the pyridine ring, enhancing the compound’s versatility.

Scientific Research Applications

4-Methyl-1-(pyridin-4-yl)pentane-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-1-(pyridin-4-yl)pentane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pyridine ring plays a crucial role in binding to the active sites of enzymes, while the pentane-1,3-dione backbone provides structural stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

    1-(pyridin-4-yl)pentane-1,3-dione: Similar structure but lacks the methyl group at the fourth position.

    4,4-dimethyl-1-(pyridin-2-yl)pentane-1,3-dione: Contains an additional methyl group and a different position of the pyridine ring.

    N-(4-Methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl: A more complex structure with additional functional groups

Uniqueness

4-Methyl-1-(pyridin-4-yl)pentane-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group enhances its reactivity and binding affinity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

4-methyl-1-pyridin-4-ylpentane-1,3-dione

InChI

InChI=1S/C11H13NO2/c1-8(2)10(13)7-11(14)9-3-5-12-6-4-9/h3-6,8H,7H2,1-2H3

InChI Key

TWUJJAJMDTZXHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CC(=O)C1=CC=NC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.